N-(3-Bromo-2-oxobutyl)benzamide
Description
N-(3-Bromo-2-oxobutyl)benzamide is a brominated benzamide derivative characterized by a 2-oxobutyl chain substituted with a bromine atom at the C3 position. This article focuses on comparing its structural, synthetic, and functional attributes with similar benzamide-based compounds.
Properties
CAS No. |
65462-72-8 |
|---|---|
Molecular Formula |
C11H12BrNO2 |
Molecular Weight |
270.12 g/mol |
IUPAC Name |
N-(3-bromo-2-oxobutyl)benzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-8(12)10(14)7-13-11(15)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,15) |
InChI Key |
HISIOWSDXSYSIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CNC(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-2-oxobutyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above provides a greener alternative that can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-(3-Bromo-2-oxobutyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted benzamides .
Scientific Research Applications
N-(3-Bromo-2-oxobutyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Benzamide derivatives are known for their therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of N-(3-Bromo-2-oxobutyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, N-substituted benzamides have been shown to inhibit NF-kB activation and induce apoptosis by separate mechanisms. This involves the inhibition of I-kB breakdown and the induction of early apoptosis, making it a potential candidate for cancer treatment .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The following table summarizes key structural differences and similarities among N-(3-Bromo-2-oxobutyl)benzamide and related compounds:
Key Observations :
- Halogenation : Bromine and chlorine substituents (e.g., in ) enhance electrophilic reactivity and influence intermolecular interactions (e.g., halogen bonding).
- Aromatic Substitution: Methoxy (), fluorine (), and chromenone () groups modulate electronic properties and biological activity.
Target Compound and Analogs:
- This compound : Likely synthesized via nucleophilic substitution or condensation between benzoyl chloride and a brominated oxobutylamine precursor (analogous to methods in ).
- Cyclobutyl Derivatives () : Synthesized using 1,2-bis(trimethylsilyloxy)cyclobutene under acidic conditions (HCl/THF), yielding 68–42% via column chromatography.
- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide () : Prepared via benzoyl chloride and 3,4-dimethoxyphenethylamine (80% yield).
Comparison :
- Halogenated benzamides (e.g., ) often employ palladium-catalyzed couplings () or direct acylations.
- Cyclic vs. linear oxo groups require distinct precursors (e.g., silyl ethers for cyclobutanes vs. bromo-aldehydes for linear chains).
Physicochemical Properties
Notes:
- The target compound’s bromo-oxobutyl chain likely lowers melting point compared to cyclic analogs due to reduced crystallinity.
- Methoxy groups () improve solubility in polar solvents, whereas halogens () enhance lipid membrane permeability.
Comparison :
- The target compound’s bromo-oxobutyl chain may offer unique reactivity in cross-coupling reactions or as a protease inhibitor scaffold.
- Chromenone-containing analogs () are explored for fluorescence-based applications due to aromatic conjugation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
